REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[N:4]=[CH:5][NH:6][C:7]=1[Cl:8].CS(O[CH2:14][CH:15]([C:20]1[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:21]=1[Cl:27])[CH2:16][CH2:17][CH2:18][CH3:19])(=O)=O.Cl>CCOCC.O.CN(C)C=O.CO>[Cl:27][C:21]1[CH:22]=[C:23]([Cl:26])[CH:24]=[CH:25][C:20]=1[CH:15]([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:14][N:4]1[C:3]([Cl:2])=[C:7]([Cl:8])[N:6]=[CH:5]1 |^1:0|
|
Name
|
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Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Na]
|
Name
|
10g
|
Quantity
|
0.0735 mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1N=CNC1Cl
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Name
|
2-(2,4-dichlorophenyl)hexyl methane sulfonate
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Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OCC(CCCC)C1=C(C=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
|
Details
|
The mixture is stirred until a solution forms
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the solution heated up to 125°
|
Type
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CUSTOM
|
Details
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to remove the remaining methanol and water
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Type
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TEMPERATURE
|
Details
|
The solution is cooled to less than 100°
|
Type
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TEMPERATURE
|
Details
|
The reaction is heated up to 130° for 2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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EXTRACTION
|
Details
|
the organic material extracted three times with 200 ml of benzene
|
Type
|
WASH
|
Details
|
The combined extracts are washed twice with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain 15.8 g of the crude product
|
Type
|
CUSTOM
|
Details
|
The ether solution is decanted from the oil which
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Type
|
CUSTOM
|
Details
|
the oil is triturated twice with 150 ml of ether
|
Type
|
ADDITION
|
Details
|
The oil is then treated with 10% sodium hyroxide
|
Type
|
EXTRACTION
|
Details
|
the product extracted out twice with 200 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC(=C1Cl)Cl)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |